2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile
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Overview
Description
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions, including temperature and pressure, to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile has several scientific research applications:
Photopolymerization: This compound is used as a photoinitiator in the free radical polymerization of acrylates, which is essential for 3D printing and the fabrication of photocomposites.
Materials Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Chemistry: It is used in various chemical reactions to study reaction mechanisms and the formation of complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization (hydrogen shifts, ring closures) and termination via atomic hydrogen elimination accompanied by aromatization .
Comparison with Similar Compounds
Similar Compounds
- 3H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
Uniqueness
2,2’-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile is unique due to its specific structure, which allows it to act as an efficient photoinitiator in photopolymerization processes. Its ability to form stable van-der-Waals complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
146677-89-6 |
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Molecular Formula |
C19H8N4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[3-(dicyanomethylidene)cyclopenta[b]naphthalen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H8N4/c20-8-14(9-21)16-7-17(15(10-22)11-23)19-6-13-4-2-1-3-12(13)5-18(16)19/h1-6H,7H2 |
InChI Key |
GUNJQPGBEFINGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC3=CC=CC=C3C=C2C1=C(C#N)C#N |
Origin of Product |
United States |
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